(6-Nitropyridin-3-yl)boronic acid
Overview
Description
“(6-Nitropyridin-3-yl)boronic acid” is a chemical compound with the linear formula C5H5BN2O4 . It is a heterocyclic building block that has been used in the synthesis of various inhibitors .
Molecular Structure Analysis
The molecular structure of “(6-Nitropyridin-3-yl)boronic acid” is represented by the InChI code1S/C5H5BN2O4/c9-6(10)4-1-2-5(7-3-4)8(11)12/h1-3,9-10H
. The molecular weight of the compound is 167.92 g/mol . Chemical Reactions Analysis
Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions among reversible click reactions . Boronic acids, including “(6-Nitropyridin-3-yl)boronic acid”, have been used in various transformations, including the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, and sulfonamide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of “(6-Nitropyridin-3-yl)boronic acid” include a molecular weight of 167.92 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 .Scientific Research Applications
Sensing Applications
(6-Nitropyridin-3-yl)boronic acid: is widely used in sensing applications due to its ability to interact with diols and strong Lewis bases like fluoride or cyanide anions . This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems. The compound can be used at the interface of the sensing material or within the bulk sample, providing versatility in detection methods.
Biological Labelling
The boronic acid moiety of this compound allows for selective binding to diol-containing biomolecules, making it an ideal candidate for biological labelling . This property is particularly useful in the study of glycoproteins and other sugar-containing structures on the cell surface.
Protein Manipulation and Modification
Researchers utilize (6-Nitropyridin-3-yl)boronic acid for protein manipulation and modification due to its selective binding capabilities . This can lead to advancements in understanding protein function and in the development of new biochemical tools.
Therapeutic Development
The compound’s interaction with various biological molecules positions it as a potential building block in the development of therapeutics . Its specificity towards certain biological targets can be harnessed to create more effective and targeted drugs.
Analytical Methods
(6-Nitropyridin-3-yl)boronic acid: can be incorporated into microparticles and polymers that are used in analytical methods . These materials can help in the controlled release of substances like insulin, making it valuable in diabetes research and treatment.
Separation Technologies
The compound’s ability to form complexes with diols can be exploited in separation technologies . It can be used in chromatography and electrophoresis to separate and identify various biological molecules, including glycated molecules.
Carbohydrate Chemistry
In the field of carbohydrate chemistry, (6-Nitropyridin-3-yl)boronic acid plays a crucial role in the analysis, separation, protection, and activation of carbohydrates . This is especially important in glycobiology research.
Material Science
Due to its chemical properties, (6-Nitropyridin-3-yl)boronic acid is also used in material science for the synthesis of novel materials . These materials have applications in various fields, including electronics and nanotechnology.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura (sm) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic organic groups .
Mode of Action
In SM cross-coupling reactions, the boronic acid undergoes a transmetalation process with a palladium (II) complex . This process involves the transfer of the nucleophilic organic group from boron to palladium . The nitro group in (6-Nitropyridin-3-yl)boronic acid may migrate from the 1-position to the 3-position via a [1,5] sigmatropic shift .
Biochemical Pathways
The compound’s role in sm cross-coupling reactions suggests it may influence carbon-carbon bond formation processes .
Pharmacokinetics
The compound is a solid at room temperature , which may impact its absorption and distribution
Result of Action
Its role in sm cross-coupling reactions suggests it may facilitate the formation of new carbon-carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (6-Nitropyridin-3-yl)boronic acid. For instance, the success of SM cross-coupling reactions, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Additionally, the compound is generally environmentally benign .
Future Directions
The future directions in the field of boronic acids, including “(6-Nitropyridin-3-yl)boronic acid”, involve the development of more efficient and versatile methods for their synthesis . The compatibility of free boronic acid building blocks in multicomponent reactions to readily create large libraries of diverse and complex small molecules is being investigated . This approach is expected to allow access to unprecedented boronic acid libraries .
properties
IUPAC Name |
(6-nitropyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BN2O4/c9-6(10)4-1-2-5(7-3-4)8(11)12/h1-3,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWHYFYZQVHGTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)[N+](=O)[O-])(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901293217 | |
Record name | B-(6-Nitro-3-pyridinyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901293217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Nitropyridin-3-yl)boronic acid | |
CAS RN |
1236354-21-4 | |
Record name | B-(6-Nitro-3-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1236354-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(6-Nitro-3-pyridinyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901293217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6-nitropyridin-3-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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